molecular formula C21H28N4O3 B2824067 2-{[2-(Azepan-1-YL)-6-methylpyrimidin-4-YL]oxy}-N-(2-ethoxyphenyl)acetamide CAS No. 1031962-34-1

2-{[2-(Azepan-1-YL)-6-methylpyrimidin-4-YL]oxy}-N-(2-ethoxyphenyl)acetamide

Cat. No.: B2824067
CAS No.: 1031962-34-1
M. Wt: 384.48
InChI Key: AVRIISFLBGVWOQ-UHFFFAOYSA-N
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Description

2-{[2-(Azepan-1-YL)-6-methylpyrimidin-4-YL]oxy}-N-(2-ethoxyphenyl)acetamide is a synthetic organic compound with the molecular formula C21H28N4O3 and a molecular weight of 384.48 g/mol. This compound is characterized by its complex structure, which includes a piperidine ring, a butyl group, and a benzoyl group with a methyl substitution. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(Azepan-1-YL)-6-methylpyrimidin-4-YL]oxy}-N-(2-ethoxyphenyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the piperidine ring, followed by the introduction of the butyl group and the benzoyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(Azepan-1-YL)-6-methylpyrimidin-4-YL]oxy}-N-(2-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{[2-(Azepan-1-YL)-6-methylpyrimidin-4-YL]oxy}-N-(2-ethoxyphenyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer, antifungal, and antibacterial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[2-(Azepan-1-YL)-6-methylpyrimidin-4-YL]oxy}-N-(2-ethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-{[2-(Azepan-1-YL)-6-methylpyrimidin-4-YL]oxy}-N-(2-ethoxyphenyl)acetamide include other piperidine derivatives and benzoyl-substituted compounds. Examples include:

  • N-butyl-1-{3-[(4-chlorobenzoyl)amino]benzoyl}piperidine-3-carboxamide
  • N-butyl-1-{3-[(4-fluorobenzoyl)amino]benzoyl}piperidine-3-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties. The presence of the methyl group on the benzoyl moiety can influence the compound’s reactivity, stability, and biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy-N-(2-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O3/c1-3-27-18-11-7-6-10-17(18)23-19(26)15-28-20-14-16(2)22-21(24-20)25-12-8-4-5-9-13-25/h6-7,10-11,14H,3-5,8-9,12-13,15H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVRIISFLBGVWOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)COC2=NC(=NC(=C2)C)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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